molecular formula C10H13NO2 B3259511 Ethyl 2-ethylnicotinate CAS No. 3197-39-5

Ethyl 2-ethylnicotinate

Cat. No. B3259511
CAS RN: 3197-39-5
M. Wt: 179.22 g/mol
InChI Key: WFPLQQVTYOPFIQ-UHFFFAOYSA-N
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Description

Ethyl 2-ethylnicotinate is a chemical compound . It is also known by other names such as ethyl 2-methylnicotinate, 2-methylnicotinic acid ethyl ester, 2-methyl-nicotinic acid ethyl ester, 3-pyridinecarboxylic acid, 2-methyl-, ethyl ester, ethyl 2-methyl nicotinate, ethyl 2-methyl-3-pyridinecarboxylate, and 2-methyl-3-pyridinecarboxylic acid ethyl ester .


Synthesis Analysis

The synthesis of Ethyl 2-ethylnicotinate involves two stages . In the first stage, diethylzinc, ethyl 2-chloronicotinate, and palladium bis [bis (diphenylphosphino)ferrocene] dichloride are combined in 1,4-dioxane and toluene at 20 - 70°C for 1 hour . In the second stage, methanol is added to the mixture in 1,4-dioxane and toluene . The yield of this synthesis process is approximately 61% .


Molecular Structure Analysis

The molecular formula of Ethyl 2-ethylnicotinate is C10H13NO2 . The molecular weight is 179.22 . The IUPAC Standard InChIKey is TZORNSWZUZDUCU-UHFFFAOYSA-N .

properties

IUPAC Name

ethyl 2-ethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-9-8(6-5-7-11-9)10(12)13-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPLQQVTYOPFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethylnicotinate

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-chloropyridine-3-carboxylate (15 g, 81 mmol) in anhydrous 1,4-dioxane (150 mL) at room temperature was added (1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II) (1.3 g, 1.6 mmol) followed by a diethylzinc solution (75 mL, 83 mmol, 1.1 M solution in toluene). The mixture was stirred at 70° C. for 1 hour. After cooling to room temperature, the reaction was quenched with MeOH. Ethyl acetate (200 mL) was added. The mixture was extracted with 0.2 N HCl (200 mL). The organic layer was recovered. The pH of the aqueous phase was brought around 6 with 2 N NaOH. The mixture was extracted with EtOAc (1×100 mL). The combined organic extracts were dried over MgSO4, filtered, evaporated, and dried in vacuo. The crude product was purified by flash chromatography (0-20% ethyl acetate/hexane), affording ethyl 2-ethylpyridine-3-carboxylate (8.8 g, 61% yield)
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II)
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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